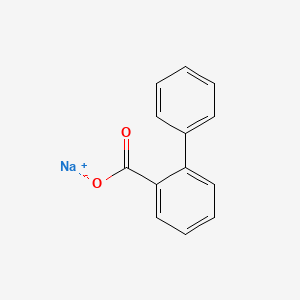
p-Phenylbenzoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:
C13H10O2+NaOH→C13H9NaO2+H2O
In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:
Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using concentrated sulfuric acid or oleum.
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
p-Phenylbenzoic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.
Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.
Uniqueness
p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66642-03-3 |
|---|---|
Molekularformel |
C13H9NaO2 |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
sodium;2-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
YOYVXVLOSQBCMA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


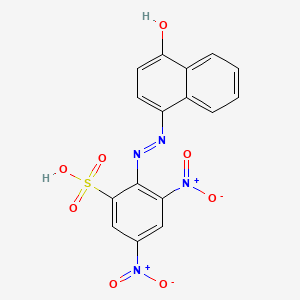
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

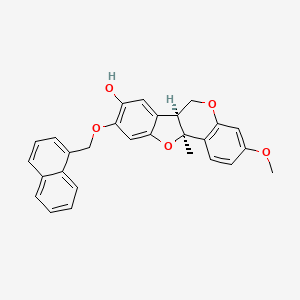

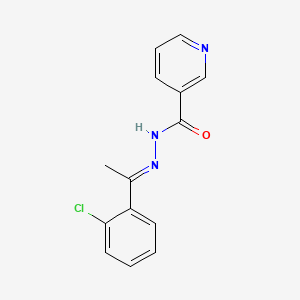
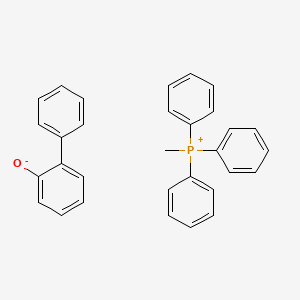
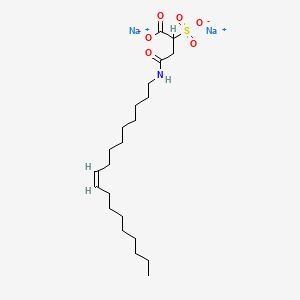

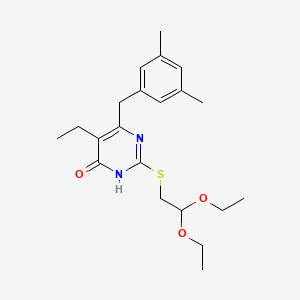
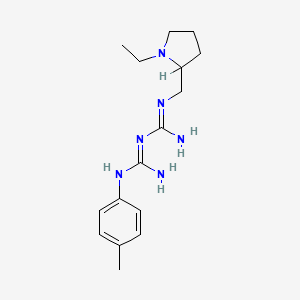
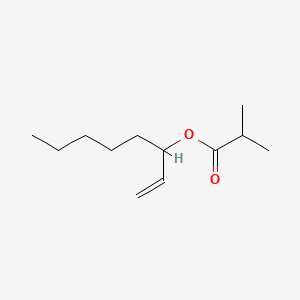
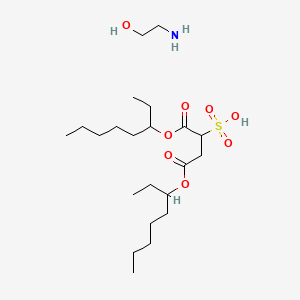
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
